N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14954425
InChI: InChI=1S/C20H21N3O4/c1-23-20(25)15-7-5-4-6-14(15)18(22-23)19(24)21-11-10-13-8-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

CAS No.:

Cat. No.: VC14954425

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide
Standard InChI InChI=1S/C20H21N3O4/c1-23-20(25)15-7-5-4-6-14(15)18(22-23)19(24)21-11-10-13-8-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Standard InChI Key IMAPYPDGCBMOSH-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Introduction

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound belonging to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry research. The compound's structure features a phthalazine core with a methoxy-substituted phenethyl group, which contributes to its unique properties and potential applications.

Synthesis and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. General methods for synthesizing phthalazine derivatives include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Key Synthetic Steps

  • Formation of the Phthalazine Core: This involves condensation reactions between appropriate precursors.

  • Introduction of the Methoxy-Substituted Phenethyl Group: Typically achieved through nucleophilic substitution or coupling reactions.

  • Amidation: Formation of the carboxamide group, which may involve activation of a carboxylic acid followed by reaction with an amine.

Potential Applications and Biological Activities

Phthalazine derivatives are known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide would depend on its interactions with biological targets such as enzymes or receptors.

Potential Applications

  • Pharmaceutical Research: Investigated for its potential therapeutic applications.

  • Biological Studies: Used to explore mechanisms of action at the molecular level.

Spectral Analysis and Structural Confirmation

Spectral analysis techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the structure of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. These methods provide detailed information about the compound's molecular structure and purity.

Spectral Data

  • NMR Spectroscopy: Provides information on the compound's proton and carbon environments.

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.

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